molecular formula C15H12FN5O2 B6132139 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B6132139
M. Wt: 313.29 g/mol
InChI Key: GVXRPTQLXQTZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardiovascular effects. In vitro studies have shown that 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A reduces the production of pro-inflammatory cytokines and chemokines, inhibits the growth of cancer cells, and reduces the activity of enzymes involved in inflammation and cancer progression. In vivo studies have shown that 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A reduces blood pressure and improves cardiac function.

Advantages and Limitations for Lab Experiments

3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has several advantages for lab experiments, including its high purity and yield, its stability, and its ability to inhibit various signaling pathways and enzymes. However, there are also limitations to using 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.

Future Directions

There are several future directions for research on 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its dosing and administration. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A and its potential side effects.
Conclusion
In conclusion, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A as a therapeutic agent.

Synthesis Methods

3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-fluoro-4-iodoaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylboronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig coupling reaction involves the reaction of 3-fluoro-4-chloroaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylamine in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 3-fluoro-4-iodoaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylacetylene in the presence of a palladium catalyst and a base. These methods have been optimized to yield 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A in high purity and yield.

Scientific Research Applications

3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been studied extensively in various scientific research applications, including cancer research, inflammation research, and cardiovascular research. In cancer research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to reduce blood pressure and improve cardiac function.

properties

IUPAC Name

3-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c1-23-14-6-5-12(8-13(14)21-9-17-19-20-21)18-15(22)10-3-2-4-11(16)7-10/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXRPTQLXQTZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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